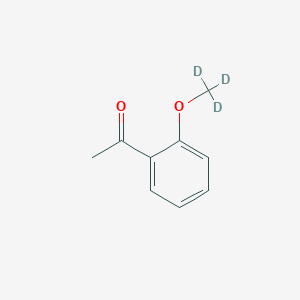2-Methoxyacetophenone (D3)
CAS No.: 1332363-11-7
Cat. No.: VC3024708
Molecular Formula: C9H10O2
Molecular Weight: 153.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1332363-11-7 |
|---|---|
| Molecular Formula | C9H10O2 |
| Molecular Weight | 153.19 g/mol |
| IUPAC Name | 1-[2-(trideuteriomethoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3/i2D3 |
| Standard InChI Key | DWPLEOPKBWNPQV-BMSJAHLVSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=CC=C1C(=O)C |
| SMILES | CC(=O)C1=CC=CC=C1OC |
| Canonical SMILES | CC(=O)C1=CC=CC=C1OC |
Introduction
Basic Identification and Properties
2-Methoxyacetophenone (D3), also known as 2'-Methoxyacetophenone-d3, is a deuterated variant of 2-Methoxyacetophenone where three hydrogen atoms have been replaced with deuterium atoms. This specific isotopic substitution creates a compound with distinct analytical utility while maintaining similar chemical properties to its non-deuterated counterpart.
Fundamental Chemical Properties
The compound possesses the following key identifiers and properties:
| Property | Value |
|---|---|
| Chemical Name | D3-2'-Methoxyacetophenone |
| CAS Number | 1332363-11-7 |
| Molecular Formula | C9H7D3O2 |
| Molecular Weight | 153.19 g/mol |
| Physical Form | Solid |
| Recommended Storage | 20°C |
The deuterium labeling occurs specifically at the methoxy group, replacing three hydrogens with deuterium atoms, creating a stable isotopically-labeled compound . This deuteration pattern is particularly valuable for analytical applications as it provides a distinct mass separation from the non-deuterated compound in mass spectrometric analyses.
Physical and Chemical Characteristics
While specific physical property data for the deuterated compound is limited in the literature, certain properties can be reasonably inferred from its non-deuterated analog, with slight modifications accounting for isotopic effects.
Comparative Physical Properties
The following table compares properties of 2-Methoxyacetophenone (D3) with its non-deuterated counterpart:
| Property | 2-Methoxyacetophenone (D3) | 2-Methoxyacetophenone |
|---|---|---|
| Molecular Weight | 153.19 g/mol | 150.17 g/mol |
| Appearance | Solid | Clear slightly yellow to orange liquid |
| Melting Point | Not fully established | 7-8°C (literature value) |
| Boiling Point | Expected to be similar to non-deuterated compound | 237.9°C at 760 mmHg |
| CAS Number | 1332363-11-7 | 579-74-8 |
The deuterated compound maintains similar chemical reactivity to the non-deuterated version, though kinetic isotope effects may slightly alter reaction rates in processes involving the deuterated positions .
| Hazard Category | Classification |
|---|---|
| Skin Effects | Skin irritation (Category 2), H315 |
| Eye Effects | Eye irritation (Category 2), H319 |
| Sensitization | Skin sensitization (Category 1), H317 |
| Signal Word | Warning |
Proper safety precautions include:
-
Wearing protective gloves, clothing, and eye protection
-
Ensuring adequate ventilation when handling
-
Washing thoroughly after handling
-
Avoiding contact with skin, eyes, and clothing
Synthesis and Preparation Methods
While the search results don't provide specific synthesis methods for 2-Methoxyacetophenone (D3), the preparation likely involves deuteration of the parent compound.
Non-Deuterated Precursor Synthesis
The parent compound, 2-Methoxyacetophenone, is typically synthesized through the reaction of o-hydroxyacetophenone with dimethyl sulfate in the presence of a base:
-
o-Hydroxyacetophenone is treated with lithium hydroxide monohydrate in tetrahydrofuran
-
Dimethyl sulfate is added and the reaction continues for approximately 60 hours
-
After work-up and purification, 2-Methoxyacetophenone is obtained with yields of approximately 86%
Analytical Applications and Research Significance
2-Methoxyacetophenone (D3) serves critical functions in various analytical applications, particularly as an internal standard in mass spectrometry and metabolic studies.
Applications in Analytical Chemistry
The compound functions as:
-
An internal standard for quantitative analysis of the non-deuterated compound in complex matrices
-
A reference material for method development and validation
-
A tracer in metabolic pathway studies
The three deuterium atoms create a mass shift of +3 amu compared to the non-deuterated compound, allowing clear differentiation in mass spectrometric analyses while maintaining nearly identical chromatographic behavior.
Research Applications
As an analytical standard, 2-Methoxyacetophenone (D3) enables precise quantification in various research contexts:
-
Pharmaceutical analysis and quality control
-
Environmental monitoring of aromatic compounds
-
Metabolic studies tracking the fate of acetophenone derivatives
-
Method development for complex analytical procedures
Comparative Analysis with Non-Deuterated Counterpart
Understanding the relationship between 2-Methoxyacetophenone (D3) and its non-deuterated analog provides insight into its utility and behavior.
Structural Comparison
The structural difference between these compounds lies exclusively in the isotopic substitution, with three hydrogen atoms in the methoxy group replaced by deuterium. This creates a compound that is chemically almost identical but distinguishable by mass spectrometry and potentially by NMR spectroscopy .
Chemical and Physical Property Differences
Deuteration generally affects several properties:
-
Increased molecular weight (153.19 vs. 150.17 g/mol)
-
Slightly altered vibrational frequencies due to the increased reduced mass of D-C bonds compared to H-C bonds
-
Potential changes in hydrogen bonding strength and patterns
-
Kinetic isotope effects that may slow reactions involving the breaking of C-D bonds compared to C-H bonds
These differences, while subtle, are precisely what make deuterated compounds valuable in analytical chemistry and mechanistic studies .
| Specification | Standard Value |
|---|---|
| Purity | ≥98% (typical for analytical standards) |
| Isotopic Enrichment | >98% D at labeled positions |
| Form | Solid |
| Available Quantities | 10 mg, 100 mg, 1000 mg |
| Storage Recommendation | 20°C |
| Shelf Life | Typically 5 years for isotopically labeled compounds |
These high-purity standards are essential for accurate analytical work and research applications requiring precise quantification .
2-Methoxyacetophenone (D3) represents an important tool in the analytical chemist's arsenal, providing a stable isotope-labeled reference material for various quantitative applications. Its three deuterium atoms at the methoxy position create sufficient mass difference for mass spectrometric distinction while maintaining nearly identical chemical behavior to the non-deuterated compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume